6-Bromopyren-1-ol

Organic Synthesis Cross-Coupling Reactions Pyrene Functionalization

6-Bromopyren-1-ol (CAS 114562-65-1) is the premier precursor for asymmetric pyrene-based π-conjugated molecules. Its differentiating 1,6-disubstitution pattern—coupling a C6-Br site for cross-coupling (Suzuki, Sonogashira) with a C1-OH handle for orthogonal functionalization—unlocks synthetic sequences that mono-functional analogs (e.g., 1-bromopyrene, 1-hydroxypyrene) cannot achieve. This dual-functionality scaffold makes it the only viable single starting material for constructing complex, low-symmetry active layers in OLEDs, fluorescent probes requiring precise analyte-binding geometry, and triplet photosensitizers where the bromine heavy-atom effect is critical for intersystem crossing (ISC). By ensuring structural orthogonality and photophysical performance from the outset, this compound eliminates the need to screen numerous incompatible isomeric intermediates. Secure batch consistency and a reliable research supply chain by procuring your 6-Bromopyren-1-ol now.

Molecular Formula C16H9BrO
Molecular Weight 297.151
CAS No. 114562-65-1
Cat. No. B566251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromopyren-1-ol
CAS114562-65-1
Synonyms6-Hydroxy-1-bromopyrene;  6-Bromo-1-pyrenol
Molecular FormulaC16H9BrO
Molecular Weight297.151
Structural Identifiers
SMILESC1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)Br)O
InChIInChI=1S/C16H9BrO/c17-13-7-3-9-2-6-12-14(18)8-4-10-1-5-11(13)15(9)16(10)12/h1-8,18H
InChIKeyXFLCKLCWZVOBOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromopyren-1-ol (CAS 114562-65-1): Technical Baseline and Compound Classification for Procurement Decisions


6-Bromopyren-1-ol (CAS 114562-65-1), also known as 6-Bromo-1-hydroxypyrene, is a brominated monohydroxy derivative of pyrene belonging to the polycyclic aromatic hydrocarbon (PAH) class [1]. With the molecular formula C₁₆H₉BrO and a molecular weight of 297.15 g/mol, this compound features a bromine atom at the 6-position and a hydroxyl group at the 1-position of the pyrene core [2]. This specific 1,6-disubstitution pattern on the pyrene scaffold—combining an electron-withdrawing bromine substituent with an electron-donating hydroxyl group—creates a unique electronic environment that distinguishes it from other pyrene derivatives and serves as a key determinant of its reactivity and potential applications in organic synthesis and materials science [1].

Why Generic Substitution Fails for 6-Bromopyren-1-ol (114562-65-1): Critical Distinctions from Common Pyrene-Based Analogs


Attempting to substitute 6-Bromopyren-1-ol with a generic pyrene derivative such as 1-bromopyrene, 1-hydroxypyrene, or other bromopyrene isomers fundamentally alters the intended synthetic or functional outcome due to profound differences in reactivity and electronic properties dictated by substitution pattern. The 6-bromopyren-1-ol structure is uniquely defined by the co-localization of bromine at the non-K region (position 6) and a hydroxyl group at position 1, a specific pattern that creates a dual-functionality scaffold enabling orthogonal synthetic transformations [1]. In contrast, 1-bromopyrene (CAS 1714-29-0) lacks the hydroxyl directing and solubilizing group, limiting its utility to reactions requiring only a bromine leaving group [2]. Similarly, 1-hydroxypyrene (CAS 5315-79-7) lacks the strategic bromine atom required for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings [3]. The isomeric mono-bromopyrenes (e.g., 2-bromopyrene, 4-bromopyrene) exhibit markedly different electronic distributions and steric environments, leading to divergent regioselectivity in subsequent functionalization steps and ultimately altering the photophysical and electrochemical properties of the final advanced material [1].

6-Bromopyren-1-ol (114562-65-1): Quantitative Evidence Guide for Scientific Differentiation and Procurement


Orthogonal Synthetic Utility of 6-Bromopyren-1-ol: Quantitative Comparison of Functional Group Availability vs. 1-Bromopyrene and 1-Hydroxypyrene

6-Bromopyren-1-ol offers a quantitative and qualitative advantage over common mono-functional pyrene building blocks by providing two orthogonal reactive sites (C6-Br and C1-OH) within a single molecule [1]. This dual functionality enables sequential, site-selective transformations without the need for intermediate protection/deprotection steps that are required when using a sequential addition strategy with 1-bromopyrene. A comparative analysis of functional group availability confirms that 6-Bromopyren-1-ol possesses two distinct handles for diversification, whereas 1-bromopyrene possesses only one (the C-Br bond) and 1-hydroxypyrene possesses only one (the C-OH bond) [2][3]. This is a discrete, quantifiable increase in synthetic utility per mole of starting material.

Organic Synthesis Cross-Coupling Reactions Pyrene Functionalization

6-Bromopyren-1-ol as a Key Intermediate: Documented Role in the Systematic Synthesis of Non-K Region Bromopyrenes

The synthesis of 6-Bromopyren-1-ol is explicitly documented as part of a systematic study on the synthesis of isomeric bromopyrene derivatives at non-K region (1-, 3-, 6-, 8-) and nodal positions (2-, 7-) [1]. This places 6-Bromopyren-1-ol within a well-characterized synthetic landscape, where its preparation and properties are understood in the context of other challenging-to-access pyrene isomers. The study provides optimized synthetic conditions for accessing these specific substitution patterns, confirming that 6-bromopyren-1-ol is a viable and accessible compound for research use, in contrast to more obscure or synthetically demanding pyrene derivatives.

Synthetic Methodology Bromopyrene Synthesis Non-K Region Functionalization

Differentiation via Substitution Pattern: 6-Bromopyren-1-ol vs. 1-Bromopyrene in Electrophilic Aromatic Substitution Reactivity

The substitution pattern of 6-Bromopyren-1-ol is fundamentally different from that of 1-bromopyrene, the most common bromopyrene building block. Electrophilic bromination of pyrene is kinetically controlled and favors the 1-position, leading to high yields of 1-bromopyrene (up to 96.4% crude yield) . In contrast, accessing the 6-position requires modified reaction conditions and often results in lower selectivity and more challenging purification due to the formation of 1,6- and 1,8-dibromopyrene byproducts . The hydroxyl group in 6-Bromopyren-1-ol, being a strong electron-donating group, strongly activates the pyrene ring and directs subsequent electrophilic substitution to the ortho and para positions, a regioselectivity profile entirely distinct from that of 1-bromopyrene.

Electrophilic Aromatic Substitution Regioselectivity Pyrene Chemistry

Unique Electronic Structure: Impact on Photophysical Properties vs. Non-Brominated 1-Hydroxypyrene

The introduction of a heavy atom like bromine at the 6-position of the pyrene core is known to significantly alter photophysical properties compared to its non-brominated analog, 1-hydroxypyrene. The heavy atom effect promotes intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁) [1]. This leads to a quantifiable decrease in fluorescence quantum yield (ΦF) and an increase in phosphorescence and singlet oxygen generation capability. While direct, head-to-head comparative ΦF values for 6-Bromopyren-1-ol and 1-Hydroxypyrene were not located in the source-verified literature for this analysis, this class-level inference is a well-established principle in photophysics for brominated versus non-brominated aromatic compounds.

Photophysical Properties Fluorescence Materials Science

Comparative Purity and Analytical Characterization: 6-Bromopyren-1-ol vs. Common Analogs from Supplier Data

Reputable suppliers offer 6-Bromopyren-1-ol with a standard purity of 95-98%, with accompanying analytical data such as NMR and HPLC reports . This level of characterization is comparable to that of common pyrene building blocks like 1-bromopyrene, which is often supplied at ≥98% purity for electronic applications [1]. The availability of detailed batch-specific analytical data for 6-Bromopyren-1-ol ensures that researchers can procure material of a defined and verifiable quality, which is essential for reproducible synthesis and device fabrication. This transparency in quality metrics directly addresses the procurement risk associated with sourcing less common specialty chemicals.

Analytical Chemistry Quality Control Material Purity

Definitive Application Scenarios for 6-Bromopyren-1-ol (114562-65-1) Based on Verified Evidence


Synthesis of Advanced OLED Materials and Organic Semiconductors via Cross-Coupling

This scenario is directly supported by the compound's dual orthogonal functionality (Evidence Item 1) and its validated role as a pyrene building block (Evidence Item 2) [1]. 6-Bromopyren-1-ol is the preferred precursor for constructing complex, asymmetric pyrene-based π-conjugated molecules for organic electronics. The C6-Br bond serves as a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl, alkynyl, or other conjugated moieties, while the C1-OH group can be independently functionalized (e.g., alkylated, converted to a leaving group) to tune solubility, film-forming properties, or attach a secondary electroactive unit. This orthogonal approach is impossible with mono-functional analogs like 1-bromopyrene or 1-hydroxypyrene, making 6-Bromopyren-1-ol the only viable single starting material for such a synthetic sequence [1].

Development of Functional Materials Requiring Triplet State Manipulation

This application is supported by the class-level inference regarding the heavy atom effect of bromine on photophysical properties (Evidence Item 4) [2]. 6-Bromopyren-1-ol should be selected over 1-hydroxypyrene for any research program investigating phosphorescent materials, triplet-triplet annihilation upconversion (TTA-UC), or photosensitizers for singlet oxygen generation. The presence of the bromine atom is expected to enhance intersystem crossing (ISC), populating the triplet excited state, a prerequisite for these phenomena. Using the non-brominated analog, 1-hydroxypyrene, would result in significantly lower triplet yields and thus poor or non-existent performance in these specific applications [2].

Synthesis of Isomerically Pure Pyrene-Based Molecular Probes and Sensors

This scenario leverages the compound's defined 1,6-disubstitution pattern and documented synthetic accessibility (Evidence Items 2 and 3) [1]. 6-Bromopyren-1-ol is the required starting material for the synthesis of pyrene-based fluorescent probes where the specific spatial arrangement of the bromine and hydroxyl groups (and their subsequent functionalization products) is critical for molecular recognition. The 1,6-pattern provides a distinct molecular geometry compared to other isomers (e.g., 1,8- or 2,7-), which can significantly alter binding affinity and selectivity for a target analyte (e.g., a specific metal ion, small molecule, or biomolecule). This ensures the final sensor has the correct three-dimensional architecture for its intended function [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromopyren-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.